REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([O:14]C)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[K+]>CO>[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([OH:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried in vacuum
|
Type
|
ADDITION
|
Details
|
Hydrobromic acid 30 mL, 48%, aq) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 110° C
|
Type
|
CUSTOM
|
Details
|
After 3 days most of the HBr was removed by vacuum-distillation
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |